

# Comparative Analysis of [11C]SMW139 as a PET Tracer in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SMW139    |           |
| Cat. No.:            | B15570563 | Get Quote |

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the novel positron emission tomography (PET) tracer, [11C]SMW139, across various neurological disorders. [11C]SMW139 targets the purinergic P2X7 receptor (P2X7R), a key player in the neuroinflammatory cascade, highly expressed on pro-inflammatory microglia and macrophages. This guide will objectively compare the performance of [11C]SMW139 with the established alternative, translocator protein (TSPO) PET imaging, and provide supporting experimental data and methodologies to inform future research and therapeutic strategies.

### Introduction to [11C]SMW139 and its Target

Neuroinflammation is a critical component in the pathophysiology of many neurological disorders. The ability to visualize and quantify this process in vivo is crucial for understanding disease mechanisms and evaluating the efficacy of new treatments. [11C]SMW139 is a radiolabeled antagonist for the P2X7 receptor.[1][2] The P2X7 receptor is an ATP-gated ion channel, and its activation on microglia leads to the release of pro-inflammatory cytokines, contributing to a cycle of neuroinflammation and neurodegeneration.[3] This makes the P2X7R a promising target for imaging the pro-inflammatory status of microglia.[1][2]

# Comparative Performance of [11C]SMW139 Across Neurological Disorders



The utility of [11C]**SMW139** as a marker for neuroinflammation has been investigated in several neurological conditions, with varying results. This section compares the findings in Multiple Sclerosis, Parkinson's Disease, Alzheimer's Disease, and the potential implications for Huntington's Disease.

### **Multiple Sclerosis (MS)**

In patients with active relapsing-remitting multiple sclerosis (RRMS), [11C]**SMW139** PET has shown the ability to identify neuroinflammation in both MS lesions and normal-appearing brain tissue.[4][5] A first-in-human study demonstrated an increased volume of distribution (VT) and binding potential (BPND) in normal-appearing brain regions of RRMS patients compared to healthy controls.[4][6] Interestingly, in active, gadolinium-enhancing lesions, the binding potential was decreased, which may reflect the complex and heterogeneous nature of inflammation in MS.[4]

### Parkinson's Disease (PD)

A multicenter study provided evidence for increased P2X7R binding in the putamen and whole cortex of Parkinson's disease patients compared to healthy controls, suggesting an increase in pro-inflammatory processes in PD.[7][8] These findings are significant as they point to the potential involvement of P2X7R-mediated neuroinflammation in the pathophysiology of PD and encourage the development of therapeutic strategies targeting this receptor.[7]

### Alzheimer's Disease (AD)

The application of [11C]SMW139 in Alzheimer's disease has yielded less conclusive results. In vitro autoradiography experiments on post-mortem brain tissue from AD patients did not show a significant difference in [11C]SMW139 binding compared to healthy controls.[9][10] While immunohistochemical staining indicated a slight increase in P2X7R expression in AD patients, the PET tracer was unable to differentiate between AD patients and controls in these post-mortem studies.[11] Preclinical studies in a mouse model of beta-amyloid deposition also showed that [11C]SMW139 was unable to image the low expression of P2X7R, partly due to its rapid metabolism in mice.[12]

### **Huntington's Disease (HD)**



While direct PET imaging studies with [11C]SMW139 in Huntington's disease patients are not yet available, research has shown an upregulation of P2X7R protein and mRNA levels in the post-mortem striatum of HD patients.[13] This suggests that P2X7R may be a valuable therapeutic target and that [11C]SMW139 could be a promising tool for future in vivo imaging studies in HD to understand the role of neuroinflammation in this devastating disease.

### **Quantitative Data Summary**

The following tables summarize the key quantitative findings from clinical studies using [11C]**SMW139** in Multiple Sclerosis and Parkinson's Disease.

Table 1: [11C]**SMW139** Binding in Relapsing-Remitting Multiple Sclerosis (RRMS) vs. Healthy Controls (HC)



| Brain Region                         | Parameter   | RRMS Patients                                 | Healthy<br>Controls | Key Finding                                                                    |
|--------------------------------------|-------------|-----------------------------------------------|---------------------|--------------------------------------------------------------------------------|
| Normal<br>Appearing Brain<br>Regions | VT and BPND | Increased                                     | Lower               | Suggests widespread, low- grade inflammation in RRMS.[4][6]                    |
| MS Lesions<br>(non-enhancing)        | BPND        | Decreased vs.<br>non-lesional<br>white matter | N/A                 | Counterintuitive finding, possibly due to heterogeneity of inflammation.[4]    |
| Gadolinium-<br>enhancing<br>Lesions  | BPND        | Further<br>decreased                          | N/A                 | Highlights the complexity of interpreting tracer binding in active lesions.[4] |
| Enhancing<br>Lesions                 | VT          | Increased                                     | N/A                 | Likely reflects<br>disruption of the<br>blood-brain<br>barrier.[4][6]          |

Table 2: [11C]SMW139 Binding in Parkinson's Disease (PD) vs. Healthy Controls (HC)



| Brain Region            | Parameter | PD Patients<br>vs. HC              | P-value | Key Finding                                                                        |
|-------------------------|-----------|------------------------------------|---------|------------------------------------------------------------------------------------|
| Putamen                 | VТр       | Significantly<br>Higher (β = 0.04) | 0.046   | Evidence for increased proinflammatory microglia in a key affected region.  [7][8] |
| Whole Cortex            | VТр       | Significantly<br>Higher (β = 0.04) | 0.043   | Suggests widespread cortical neuroinflammatio n in PD.[7][8]                       |
| Orbitofrontal<br>Cortex | VТр       | Higher (β = 0.04)                  | 0.041   | Exploratory finding indicating involvement of other cortical areas.[8]             |

### **Comparison with an Alternative: TSPO PET Tracers**

The most established method for imaging neuroinflammation is PET targeting the 18 kDa translocator protein (TSPO).[1][14] While widely used, TSPO imaging has several limitations that [11C]**SMW139** and other P2X7R tracers aim to address.

Table 3: Comparison of [11C]SMW139 (P2X7R) and TSPO PET Tracers



| Feature                          | [11C]SMW139 (P2X7R)                                                                         | TSPO Tracers (e.g.,<br>[11C]PBR28, [11C]PK-<br>11195)                                                                           |
|----------------------------------|---------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|
| Cellular Target                  | P2X7 receptor on the cell surface of pro-inflammatory microglia and macrophages.[1]         | 18 kDa translocator protein on<br>the outer mitochondrial<br>membrane of microglia,<br>astrocytes, and other cells.[14]<br>[15] |
| Specificity for Microglial State | Differentiates between pro-<br>inflammatory and<br>resting/neuroprotective<br>microglia.[1] | Does not differentiate between different microglial activation states (pro-inflammatory vs. anti-inflammatory).[1][14]          |
| Genetic Polymorphisms            | No known genetic polymorphisms significantly affecting binding.                             | Binding is affected by a common genetic polymorphism, requiring patient genotyping.[14]                                         |
| Binding Location                 | Extracellular, on the cell surface.[16]                                                     | Intracellular, on the mitochondrial membrane.[14]                                                                               |
| Signal Interpretation            | More directly reflects a pro-<br>inflammatory state.                                        | Reflects general glial activation or density, which can be ambiguous.[8]                                                        |
| Clinical Findings in PD          | Increased binding in putamen and cortex.[7][8]                                              | Increased glial cell density shown in several studies.[8]                                                                       |
| Clinical Findings in MS          | Increased binding in normal-<br>appearing brain tissue.[4]                                  | Increased binding in and around lesions.[14]                                                                                    |

## Signaling Pathways and Experimental Workflows P2X7R-Mediated Pro-inflammatory Signaling

The following diagram illustrates the simplified signaling pathway initiated by the activation of the P2X7 receptor on microglia, leading to a pro-inflammatory response.





Click to download full resolution via product page

P2X7R signaling cascade in microglia.

## Experimental Workflow for a Clinical [11C]SMW139 PET Study

This diagram outlines the typical workflow for a clinical research study involving [11C]**SMW139** PET imaging.





Click to download full resolution via product page

Workflow for a clinical [11C]SMW139 PET study.



### **Experimental Protocols**

The methodologies for the key clinical studies cited are summarized below.

### **Subject Recruitment and Preparation**

- Participants: Studies typically include a cohort of patients diagnosed with a specific neurological disorder (e.g., RRMS, PD) and an age-matched healthy control group.[4][8]
- Inclusion/Exclusion Criteria: Diagnosis is confirmed based on established criteria (e.g., 2017 McDonald criteria for MS).[1] Exclusion criteria often include other significant neurological, immunological, or medical conditions.[1]
- Ethical Approval and Consent: All studies are conducted with approval from a medical ethics review committee, and written informed consent is obtained from all participants.[1]

### **Image Acquisition**

- MRI Scanning: A 3-T MRI scan is typically performed within a week of the PET scan to
  provide anatomical reference and, in the case of MS, to identify lesions (e.g., using 3D T1weighted and FLAIR sequences).[1][4]
- Radiotracer Synthesis: [11C]SMW139 is synthesized with high radiochemical purity (>98%).
- PET Scanning: A dynamic 90-minute PET scan is acquired following an intravenous bolus injection of [11C]SMW139.[4][8] Continuous and manual arterial blood sampling is performed throughout the scan to generate a metabolite-corrected arterial plasma input function.[4][8]

### **Image Analysis and Quantification**

- Kinetic Modeling: The tissue time-activity curves are fitted to pharmacokinetic models. The
  optimal model for [11C]SMW139 has been identified as a reversible two-tissue compartment
  model.[4][6]
- Outcome Measures: The primary outcome measures are the total volume of distribution (VT)
  and the non-displaceable binding potential (BPND), which reflects the specific binding of the



tracer to the P2X7 receptors.[4][6] In some studies, the distribution volume of the parent tracer (VTp) is the main parameter of interest.[8]

 Statistical Analysis: Linear mixed models or similar statistical methods are used to assess differences in tracer binding between patient and control groups in various regions of interest.[8]

#### Conclusion

[11C]SMW139 is a promising PET tracer for the in vivo quantification of the P2X7 receptor, offering a more specific marker of pro-inflammatory microglial activation compared to existing TSPO tracers. Its utility has been demonstrated in Multiple Sclerosis and Parkinson's Disease, providing valuable insights into the role of neuroinflammation in these conditions. While its application in Alzheimer's Disease appears limited based on current data, the upregulation of its target in Huntington's Disease suggests a potential future role. Further research is warranted to fully elucidate the clinical and research applications of this novel neuroinflammation tracer across the spectrum of neurological disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. PET imaging of P2X7R in the experimental autoimmune encephalomyelitis model of multiple sclerosis using [11C]SMW139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parkinson: L'Alfa-Sinucleina Accende La Neuroinfiammazione, Punto Debole Della Patologia Salute Buongiorno [salutebuongiorno.it]
- 4. The P2X7 receptor tracer [11C]SMW139 as an in vivo marker of neuroinflammation in multiple sclerosis: a first-in man study PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The P2X7 receptor tracer [11C]SMW139 as an in vivo marker of neuroinflammation in multiple sclerosis: a first-in man study PubMed [pubmed.ncbi.nlm.nih.gov]



- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Imaging Proinflammatory Microglia in Parkinson Disease Using [11C]SMW139 PET: A Multicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of the allosteric P2X7 receptor antagonist [11C]SMW139 as a PET tracer of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of the allosteric P2X7 receptor antagonist [11C]SMW139 as a PET tracer of microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glial reactivity in a mouse model of beta-amyloid deposition assessed by PET imaging of P2X7 receptor and TSPO using [11C]SMW139 and [18F]F-DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P2X7 Receptor Upregulation in Huntington's Disease Brains PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Frontiers | PET Imaging of Neuroinflammation in Alzheimer's Disease [frontiersin.org]
- 16. Redirecting to https://onderzoekmetmensen.nl/en/trial/44519 [onderzoekmetmensen.nl]
- To cite this document: BenchChem. [Comparative Analysis of [11C]SMW139 as a PET Tracer in Neurological Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570563#comparative-analysis-of-smw139-in-different-neurological-disorders]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com